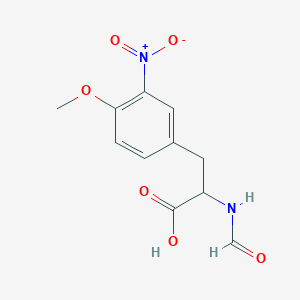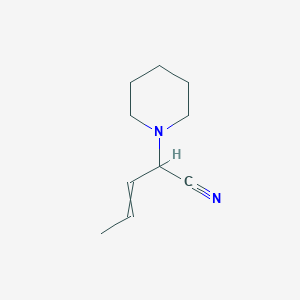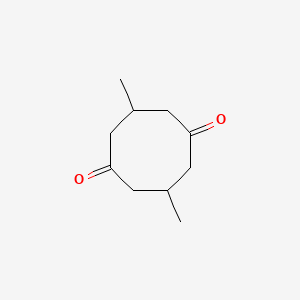![molecular formula C9H18O2Si2 B14333651 Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane CAS No. 104892-76-4](/img/structure/B14333651.png)
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane is an organosilicon compound that features both vinyl and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane typically involves the reaction of trimethylsilylacetylene with a suitable vinyl silane precursor under controlled conditions. One common method is the Sonogashira cross-coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are typically employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound can be used in the development of bio-compatible materials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component in therapeutic agents.
Industry: It is utilized in the production of high-performance materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The vinyl group can participate in polymerization reactions, while the trimethylsilyl group can act as a protecting group or participate in cross-coupling reactions. These interactions are facilitated by the compound’s ability to form stable intermediates and transition states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the vinyl group.
Vinyltrimethylsilane: Contains a vinyl group but lacks the ethynyl group.
Trimethylsilane: A simpler compound with only the trimethylsilyl group.
Uniqueness
Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane is unique due to the presence of both vinyl and trimethylsilyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its simpler counterparts .
Eigenschaften
| 104892-76-4 | |
Molekularformel |
C9H18O2Si2 |
Molekulargewicht |
214.41 g/mol |
IUPAC-Name |
ethenyl-dimethoxy-(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C9H18O2Si2/c1-7-13(10-2,11-3)9-8-12(4,5)6/h7H,1H2,2-6H3 |
InChI-Schlüssel |
OSFGQUAAIFBMTB-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C=C)(C#C[Si](C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)


